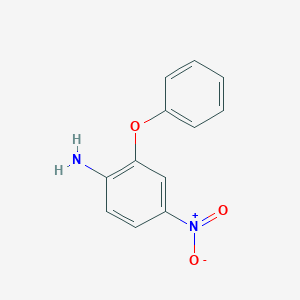

4-Nitro-2-phenoxyaniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Nitro-2-phenoxyaniline and its derivatives involves multiple steps, including nitration, acetylation, and reduction processes. Research studies have explored efficient pathways to synthesize these compounds, focusing on optimizing yields and minimizing by-products. For instance, Hou Zhan-peng et al. (2009) reported a synthesis method for 2-nitro-4-methoxyaniline, a related compound, through acetylation, nitration, and reduction, achieving a synthesis yield superior to previous methods (Hou Zhan-peng, 2009).

Molecular Structure Analysis

The molecular structure of 4-Nitro-2-phenoxyaniline has been examined through various spectroscopic methods. Yan-jun Li et al. (2009) investigated the crystal structure of a 4-nitroaniline derivative, revealing the arrangement of molecular components and intermolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and properties (Yan-jun Li, 2009).

Chemical Reactions and Properties

Chemical reactions involving 4-Nitro-2-phenoxyaniline are diverse, including its participation in S(N)Ar reactions and its potential for forming hydrogen-bonded complexes. M. Imoto et al. (2011) demonstrated the high S(N)Ar reactivity of nitroaniline derivatives with hydroxide ions, suggesting a novel reaction pathway facilitated by hydrogen bonding (M. Imoto et al., 2011).

Physical Properties Analysis

The physical properties of 4-Nitro-2-phenoxyaniline, such as melting points and solubility, are key to its application in various domains. These properties are influenced by the molecular structure and intermolecular forces present in the compound. Studies like those conducted by M. Guo (2002) provide valuable data on the melting points and infrared spectra, contributing to a deeper understanding of the compound's physical characteristics (M. Guo, 2002).

Chemical Properties Analysis

The chemical properties of 4-Nitro-2-phenoxyaniline, including reactivity and stability, are influenced by its nitro and phenoxy groups. These groups affect the compound's behavior in chemical reactions, such as nucleophilic substitutions and reductions. The study by E. Laviron et al. (1994) on the reduction mechanism of aromatic nitro compounds provides insights into the reductive behavior of nitroarenes, relevant to understanding the chemical properties of 4-Nitro-2-phenoxyaniline (E. Laviron et al., 1994).

Wissenschaftliche Forschungsanwendungen

Detection of Impurities in Pharmaceuticals : Anilkumar and Bl (2017) discussed a method to detect minute amounts of 4-nitro-2-phenoxyaniline in nimesulide formulations, highlighting its application as a marker for impurity detection in drugs (Anilkumar & Bl, 2017).

Environmental Health and Pollution Treatment : Research by Gautam et al. (2005) demonstrated the use of 4-nitroaniline in the photocatalytic degradation process, where TiO2 suspensions and UV radiation were used to produce intermediates like p-aminophenol and p-benzoquinone (Gautam et al., 2005). Additionally, a study by Mahmoud et al. (2016) showed that γ-Al2O3-Silane-Cl nanosorbent can effectively remove 4-nitroaniline from water sources, offering a solution for water pollution (Mahmoud et al., 2016).

Medical and Biological Research : De Mello et al. (1994) found that nimesulide, which contains 4-nitro-2-phenoxyaniline, reduces neutrophil chemotaxis and superoxide production, contributing to its anti-inflammatory activity (De Mello et al., 1994).

Chemical Synthesis and Analysis : In a study by Chang et al. (1977), a high-speed liquid chromatographic method was developed for determining 4-nitro-2-phenoxymethanesulfonanilide in plasma, showcasing its application in chemical analysis (Chang et al., 1977).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-nitro-2-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQKBVHAWXBMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278975 | |

| Record name | 4-nitro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2-phenoxyaniline | |

CAS RN |

5422-92-4 | |

| Record name | 4-Nitro-2-phenoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-2-PHENOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT7M6X4UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

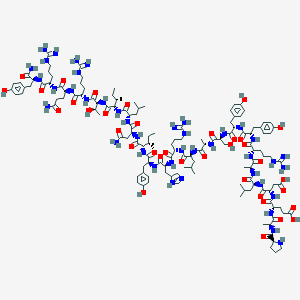

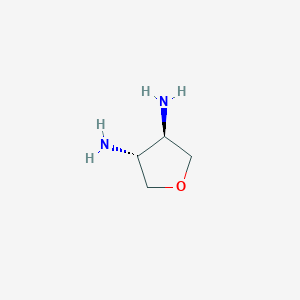

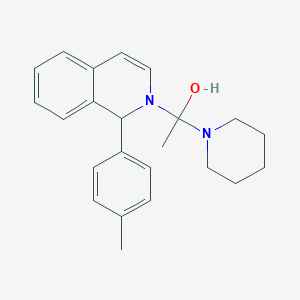

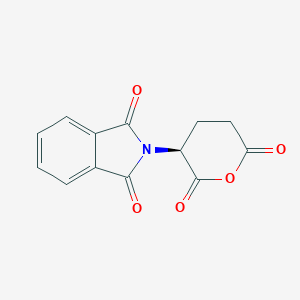

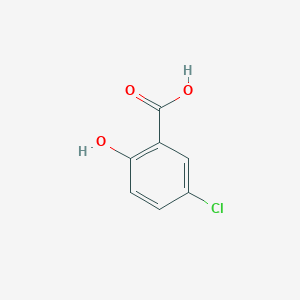

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)